2-(4-Bromophenyl)oxazolo[4,5-C]pyridine
Overview
Description
2-(4-Bromophenyl)oxazolo[4,5-C]pyridine is a heterocyclic compound that belongs to the oxazole family. It is characterized by the presence of a bromophenyl group attached to an oxazolo[4,5-C]pyridine core.
Mechanism of Action
- In vitro studies have shown that this compound exhibits good activity against methicillin-resistant Staphylococcus aureus (S. aureus) , a bacterium responsible for hospital-acquired infections .
- Additionally, it was docked against the enterotoxin protein of S. aureus, specifically Staphylococcal enterotoxin type A (SEA). Compounds 3d, 3g, and 3h demonstrated significant antibacterial activity compared to standard control drugs (ampicillin and streptomycin) .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)oxazolo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst to form the desired oxazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and heating to moderate temperatures to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)oxazolo[4,5-C]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different oxazole or pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for developing new pharmaceuticals, particularly for its potential antimicrobial and anticancer activities.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: The compound’s ability to interact with biological targets has made it a subject of study in various biochemical assays and drug discovery projects.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-oxazolo[4,5-C]pyridine: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(4-Chlorophenyl)oxazolo[4,5-C]pyridine: Similar structure but with a chlorine atom instead of bromine, potentially leading to different electronic properties and reactivity.
Uniqueness
2-(4-Bromophenyl)oxazolo[4,5-C]pyridine is unique due to the presence of the bromine atom, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for developing new derivatives with potentially enhanced properties .
Properties
IUPAC Name |
2-(4-bromophenyl)-[1,3]oxazolo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOAGYMBRQDLBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CN=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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